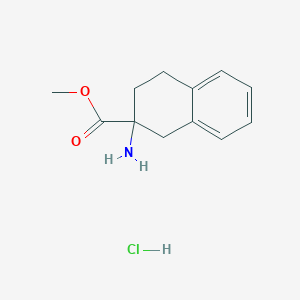

2-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester, HY+

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid” is a rigid phenylalanine analogue . It has an empirical formula of C11H13NO2 and a molecular weight of 191.23 .

Synthesis Analysis

The compound was obtained as the sole amino acid product from a Strecker reaction with 1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-one . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The structure of the compound was determined by 1H NMR, 13C NMR, and auto-correlated two-dimensional NMR spectroscopy . The structure was found to be 2-endo-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2-exo-carboxylic acid .Chemical Reactions Analysis

The compound undergoes a Strecker reaction with 1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-one to form the amino acid product . Further details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

The compound is a solid . It has a SMILES string of N [C@@]1 (CCc2ccccc2C1)C (O)=O .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : This compound has been synthesized from naphthalene-2,3-diol using a seven-step process with an overall yield of 44%. The process includes methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation (Göksu et al., 2003).

- Electronic Coupling in Radical Cations : Studies on similar compounds indicate that the electronic coupling in radical cations is significant, with evidence from spectroscopic and electrochemical methods. These findings suggest potential applications in electronic and optoelectronic materials (Nöll et al., 2007).

Structural and Material Applications

- Crystal Packing : A structural study of esters attached to a naphthalene ring, similar to HY+, reveals that their crystal packing patterns are influenced by weak intermolecular interactions, such as C–H⋯O and C–H⋯π hydrogen bonds. This knowledge is crucial for understanding and designing materials with specific crystal structures (Mondal et al., 2008).

- Polymer Synthesis : Compounds related to HY+ have been used in the synthesis of various polymers, including poly(ester-amide)s and poly(ester-imide)s. These polymers exhibit good solubility in organic solvents, can form transparent and tough films, and have good thermal stability, indicating potential applications in materials science (Hsiao et al., 2004).

Miscellaneous Applications

- Protecting Group in Organic Synthesis : The 1,2,3,4-tetrahydro-1-naphthyl ester group, similar to the structure of HY+, has been used as a selective protecting group for carboxylic acids in organic synthesis. This group can be cleaved under neutral conditions, demonstrating its utility in complex organic synthesis (Slade et al., 1999).

- Chemoenzymatic Routes to Amino Acid Enantiomers : Research on cyclic α-quaternary α-amino esters, structurally related to HY+, indicates that they can be resolved enantioselectively using lipase enzymes. This approach could be useful for synthesizing specific amino acid enantiomers (Li et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-11(14)12(13)7-6-9-4-2-3-5-10(9)8-12;/h2-5H,6-8,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGCVCZQYFDHCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC2=CC=CC=C2C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester, HY+ | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2381194.png)

![1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2381201.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2381203.png)

![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B2381205.png)

![6-Amino-1-benzyl-5-[(prop-2-yn-1-yl)(propyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2381206.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2381208.png)

![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)